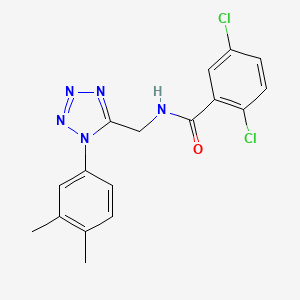

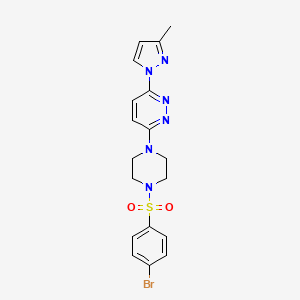

![molecular formula C22H17FN2O3S2 B2709546 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-66-8](/img/structure/B2709546.png)

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BTP, is a chemical compound that has been widely studied for its potential therapeutic properties. BTP belongs to a class of compounds called sulfonamides, which have been used as antibiotics and other therapeutic agents. In recent years, BTP has gained attention for its potential use as an anti-cancer agent and for its effects on the immune system.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide and its derivatives exhibit a wide range of applications in scientific research, primarily due to their unique chemical structures and properties. One study focused on the synthesis of a closely related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, through the reaction of benzo[d]thiazol-2-amine and flurbiprofen. This compound was fully analyzed and characterized, providing foundational knowledge for further exploration of similar compounds in medicinal chemistry and material science (Manolov, Ivanov, & Bojilov, 2021).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. This research demonstrates the potential of such compounds in developing new treatments for convulsive disorders. Specifically, a derivative exhibited significant anticonvulsive effects, providing 100% protection in a model of picrotoxin-induced convulsion, highlighting the therapeutic potential of these molecules in neuropharmacology (Farag et al., 2012).

Fluoroalkylative Aryl Migration

The synthesis and application of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones have been explored for their use in fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This research contributes to the development of new synthetic methodologies in organic chemistry, especially for the introduction of fluorinated motifs in pharmaceuticals and agrochemicals (He, Tan, Ni, & Hu, 2015).

Photodynamic Therapy

The study of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for effective Type II photodynamic therapeutic applications. This research paves the way for the development of new photosensitizers with enhanced efficiency and specificity for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Agents

A series of novel sulfonyl derivatives based on isopropyl thiazole have demonstrated moderate to significant antibacterial, antifungal, and antitubercular activities. This highlights the potential of these compounds in addressing the increasing need for new antimicrobial agents to combat drug-resistant infections. Such studies are crucial in medicinal chemistry for developing new therapies against infectious diseases (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJOTXWGQWNJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![8-Azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2709468.png)

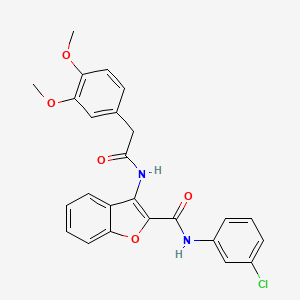

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)

![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)

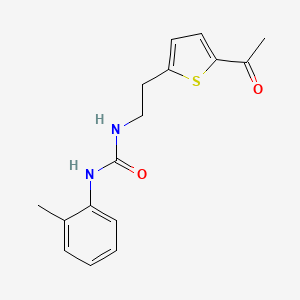

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)

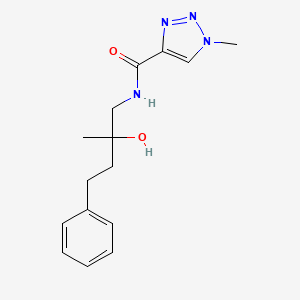

![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)